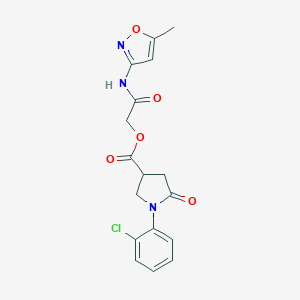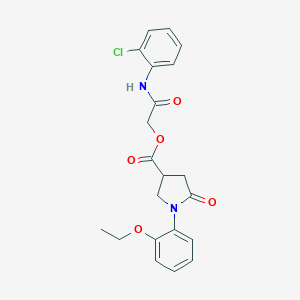![molecular formula C18H19NO5 B270938 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as MMPC, is a chemical compound that has been widely studied for its potential use in scientific research. MMPC is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is complex and not fully understood. It is thought to act primarily as an inhibitor of protein synthesis, but may also have effects on other cellular processes, such as enzyme activity and gene expression. The exact mechanism by which this compound exerts its effects is an active area of research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of enzyme activity, and the regulation of gene expression. It has also been shown to have activity against a range of disease targets, including cancer cells and infectious agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its versatility. It has been shown to have activity against a wide range of targets, making it a valuable tool for researchers in a variety of fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as potential toxicity concerns.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action, particularly with regard to its effects on cellular processes such as enzyme activity and gene expression.
2. Investigation of the potential therapeutic uses of this compound, particularly in the treatment of cancer and infectious diseases.
3. Development of new synthetic methods for this compound, to improve its availability and reduce the cost of production.
4. Investigation of the potential toxicity of this compound, particularly with regard to its effects on human health and the environment.
5. Development of new derivatives of this compound, to improve its effectiveness and reduce potential side effects.
In conclusion, this compound is a valuable tool for scientific research, with a wide range of potential applications in biochemistry, pharmacology, and drug discovery. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, as well as to address potential limitations and toxicity concerns.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves a multi-step process that begins with the preparation of the starting materials, including 4-methylphenylamine and hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. These materials are then combined and subjected to a series of chemical reactions, including esterification and oxo-reduction, to produce the final product.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular and molecular processes, including the modulation of enzyme activity, the inhibition of protein synthesis, and the regulation of gene expression. This compound has also been investigated for its potential use in drug discovery and development, as it has been shown to have activity against a range of disease targets.
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
[2-(4-methylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-9-2-4-11(5-3-9)19-14(20)8-23-17(21)15-10-6-12-13(7-10)24-18(22)16(12)15/h2-5,10,12-13,15-16H,6-8H2,1H3,(H,19,20) |
Clave InChI |
JRDUHJWDRYKTQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Solubilidad |
47.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)